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Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzaldehyde

Cat. No.: B1338320 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Methylsulfonyl)benzaldehyde, a compound of interest in medicinal chemistry and organic

synthesis. The document is intended for researchers, scientists, and professionals in drug

development, offering detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used

for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3-(Methylsulfonyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.12 Singlet 1H Aldehyde (-CHO)

8.25 Triplet (J=1.6 Hz) 1H Ar-H2

8.18 Multiplet 1H Ar-H4

7.95 Multiplet 1H Ar-H6

7.73 Triplet (J=7.8 Hz) 1H Ar-H5

3.10 Singlet 3H Methyl (-SO₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

190.8 Aldehyde Carbonyl (C=O)

141.5 Ar C-SO₂

137.9 Ar C-CHO

134.8 Ar C-H

130.5 Ar C-H

129.8 Ar C-H

127.6 Ar C-H

44.5 Methyl Carbon (-SO₂CH₃)

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2830, 2730 Weak
Aldehyde C-H Stretch (Fermi

Doublet)[1]

1708 Strong, Sharp
Carbonyl (C=O) Stretch of

Aldehyde[2][3]

1585, 1475 Medium
Aromatic C=C Ring Stretch[4]

[5][6]

1315 Strong Asymmetric SO₂ Stretch

1155 Strong Symmetric SO₂ Stretch

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment

184 100 [M]⁺ (Molecular Ion)[7]

183 85 [M-H]⁺

105 40 [M-SO₂CH₃]⁺

77 35 [C₆H₅]⁺

Experimental Protocols
The data presented in this guide were acquired using standard spectroscopic techniques. The

following sections detail the generalized protocols for each type of analysis.

NMR Spectroscopy
A sample of 3-(Methylsulfonyl)benzaldehyde was dissolved in deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard.[8][9] The solution was transferred
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to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz

spectrometer. For ¹H NMR, data was acquired with chemical shifts reported to two decimal

places. For ¹³C NMR, a proton-decoupled spectrum was obtained with chemical shifts reported

to one decimal place.[10]

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small

amount of the solid 3-(Methylsulfonyl)benzaldehyde sample was mixed with dry potassium

bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded

over the range of 4000-400 cm⁻¹. The characteristic absorption bands for aromatic

compounds, aldehydes, and sulfones were identified.[11] Aromatic compounds typically show

C-H stretching above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1400 cm⁻¹ region.[4]

[5] Aldehydes are characterized by a strong C=O stretch around 1700 cm⁻¹ and a distinctive

pair of C-H stretching bands between 2830 and 2695 cm⁻¹.[1]

Mass Spectrometry
Mass spectral data was acquired using an Electron Ionization (EI) mass spectrometer. A small

sample was introduced into the instrument, where it was vaporized and bombarded with a high-

energy electron beam (typically 70 eV). This process caused ionization and fragmentation of

the molecule. The resulting charged fragments were separated based on their mass-to-charge

ratio (m/z) and detected to generate the mass spectrum. The molecular ion peak confirms the

molecular weight of the compound, and the fragmentation pattern provides structural

information.[7][12]

Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for structural elucidation is depicted below.
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Workflow for Spectroscopic Analysis of 3-(Methylsulfonyl)benzaldehyde

Sample Preparation
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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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